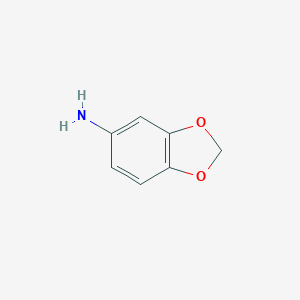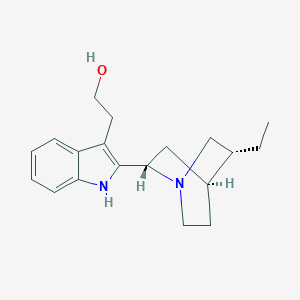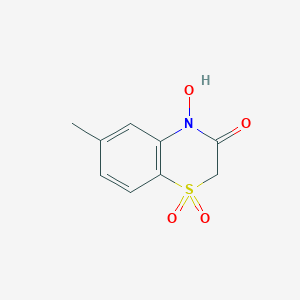
Tris(2-hydroxyethyl)ammonium mercaptoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Tris(2-hydroxyethyl)ammonium mercaptoacetate typically involves the reaction of mercaptoacetic acid with tris(2-hydroxyethyl)amine under controlled conditions . The reaction is carried out in a suitable solvent, such as water or ethanol, and requires careful monitoring of temperature and pH to ensure optimal yield and purity . Industrial production methods may involve large-scale reactors and continuous processing techniques to achieve high efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Tris(2-hydroxyethyl)ammonium mercaptoacetate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Tris(2-hydroxyethyl)ammonium mercaptoacetate has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations and as a stabilizer for certain reactions . In biology, it has been studied for its potential role in modulating enzyme activity and cellular processes . In medicine, it is being investigated for its potential therapeutic effects, including its ability to modulate immune responses and protect against oxidative stress . In industry, it is used in the formulation of various products, including cosmetics and pharmaceuticals .
Mécanisme D'action
The mechanism of action of Tris(2-hydroxyethyl)ammonium mercaptoacetate involves its interaction with specific molecular targets and pathways . It has been shown to activate certain enzymes and modulate the expression of specific genes . For example, it can increase the activity of aminoacyl-tRNA synthase mRNA, which plays a crucial role in protein synthesis . This activation can lead to various biological effects, including immunomodulation and protection against oxidative damage .
Comparaison Avec Des Composés Similaires
Tris(2-hydroxyethyl)ammonium mercaptoacetate can be compared with other similar compounds, such as tris(2-hydroxyethyl)ammonium orthocresoxyacetate (trecrezan) . While both compounds share similar structural features and biological activities, this compound is unique in its specific applications and mechanisms of action . Other similar compounds include tris(2-hydroxyethyl)ammonium acetate and tris(2-hydroxyethyl)ammonium salts of arylheteroacetic acids .
Propriétés
Numéro CAS |
13220-80-9 |
|---|---|
Formule moléculaire |
C8H19NO5S |
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-sulfanylacetic acid |
InChI |
InChI=1S/C6H15NO3.C2H4O2S/c8-4-1-7(2-5-9)3-6-10;3-2(4)1-5/h8-10H,1-6H2;5H,1H2,(H,3,4) |
Clé InChI |
ZSRUSYMBCCXANQ-UHFFFAOYSA-N |
SMILES |
C(CO)[NH+](CCO)CCO.C(C(=O)[O-])S |
SMILES canonique |
C(CO)N(CCO)CCO.C(C(=O)O)S |
Synonymes |
tris(2-hydroxyethyl)ammonium mercaptoacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















